The synthesis of Metoquizine involves several key steps and intermediates. One common method includes the reaction of 4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline with 3,5-dimethyl-1H-pyrazole-1-carboxamide under controlled conditions. This reaction typically requires specific temperature and pressure parameters to optimize yield and purity.
In industrial settings, the synthesis is scaled up using similar intermediates and conditions. The process often includes multiple purification steps to ensure that the final product meets pharmaceutical standards for purity (usually above 98%) .
Metoquizine's molecular structure can be analyzed using techniques such as single crystal X-ray diffraction (SCX), which provides detailed information about the three-dimensional arrangement of atoms within the molecule. The compound exhibits a complex structure with multiple chiral centers that contribute to its pharmacological activity.
CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C
WGPJQOGQDROQGQ-YVWKXTFCSA-N
.This structural complexity allows for various interactions with biological targets.
Metoquizine can undergo several chemical reactions:
The specific conditions for these reactions vary based on the reagents used and desired products.
Metoquizine acts primarily as a muscarinic acetylcholine receptor antagonist. By blocking these receptors, it inhibits the action of acetylcholine in the gastrointestinal tract, leading to reduced secretion of gastric acid and decreased gastrointestinal motility.
This mechanism is beneficial in treating conditions such as peptic ulcers by alleviating symptoms associated with excessive gastric acid secretion .
Metoquizine possesses several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical products and its effectiveness in clinical settings .
Metoquizine is primarily used in medical applications due to its anticholinergic properties:
Its role in pharmacology highlights its importance as a therapeutic agent in managing various gastrointestinal conditions .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3